3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiadiazole ring, and a urea linkage. The presence of the trifluoromethyl group and the chlorophenyl group suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiadiazole rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The trifluoromethyl group is highly electronegative, which could influence the chemical behavior of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could make it somewhat hydrophobic, while the presence of the pyridine and thiadiazole rings could contribute to its stability .Scientific Research Applications
Crystal Structure and Synthesis
The compound is a benzoylphenylurea insecticide with specific crystal structure properties, such as dihedral angles and hydrogen bonding, which contribute to its efficacy and stability (Cho et al., 2015). Another study outlines an efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, indicating the compound's relevance in chemical synthesis under microwave irradiation (Li & Chen, 2008).
Bioactivities and Applications
Research has demonstrated the compound's fungicidal activities against various pathogens, showcasing its potential in agricultural applications (Song et al., 2008). Furthermore, its electronic, optical, and nonlinear optical properties suggest potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Anticancer Properties
Novel pyridine derivatives containing the compound have shown promising anticancer activities, indicating its significance in medicinal chemistry and potential as a therapeutic agent (Hafez & El-Gazzar, 2020).
Antifungal and Antibacterial Activities
The compound and its derivatives have been evaluated for antibacterial and antifungal activities, presenting a potential for the development of new antimicrobial agents (Sujatha et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5OS/c16-8-3-1-2-4-10(8)22-13(26)23-14-25-24-12(27-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIOYCUNBGTUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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